molecular formula C22H28N4O5S B2635416 Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326615-86-5

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2635416
CAS No.: 326615-86-5
M. Wt: 460.55
InChI Key: XZYCYLLNLLXDKY-UHFFFAOYSA-N
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Description

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylamino group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoic acid with piperidine to form an amide intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-((3-((4-(dimethylamino)phenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Similar in structure but may have different substituents or functional groups.

    N-(4-(dimethylamino)phenyl)-N’-phenylurea: Shares the dimethylamino and phenyl groups but differs in the overall structure.

    4-(dimethylamino)benzoic acid derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl N-[4-[3-[[4-(dimethylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-25(2)19-10-6-17(7-11-19)23-21(27)16-5-4-14-26(15-16)32(29,30)20-12-8-18(9-13-20)24-22(28)31-3/h6-13,16H,4-5,14-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYCYLLNLLXDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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